
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several structural components including a pyrazole ring, a pyridine ring, an imidazole ring, and a sulfonamide group . Pyrazole and pyridine are both aromatic heterocyclic compounds, with pyrazole containing two nitrogen atoms in the five-membered ring, and pyridine containing one nitrogen atom in the six-membered ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a reaction known as a Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The imidazole ring could be formed through a reaction known as the Debus-Radziszewski imidazole synthesis . The sulfonamide group could be introduced through a reaction with a sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrazole and imidazole rings are both aromatic and planar, while the pyridine ring is also aromatic but may be slightly distorted due to the presence of the nitrogen atom . The sulfonamide group is likely to be in a tetrahedral configuration .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the pyrazole ring could undergo reactions at the nitrogen atoms . The sulfonamide group could potentially be hydrolyzed to form a sulfonic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, it is likely to be a solid at room temperature, and its solubility in water would depend on the presence of polar groups . It might have a relatively high melting point due to the presence of the aromatic rings .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Researchers have been developing new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications. A study detailed the synthesis of various pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives from a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate. These compounds were evaluated for their antibacterial activity, with eight compounds showing high activities, indicating their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Polarographic Study
Another aspect of research involves the electrochemical study of alkyl imidazolyl sulfoxides and sulfides. A specific study investigated the polarographic behavior of certain sulfoxide and sulfide derivatives, revealing insights into their reduction mechanisms in aqueous ethanol, which is crucial for understanding their reactivity and potential applications in chemical synthesis (Johansson & Wendsjö, 1983).
Biological Active Sulfonamide-based Hybrid Compounds
The development of sulfonamide hybrids for pharmacological uses is a significant area of research. One review highlighted recent advances in the design and development of two-component sulfonamide hybrids, showcasing the synthesis and biological activity of hybrids incorporating various organic compounds. These compounds have shown a wide range of activities, including antibacterial, anti-carbonic anhydrase, and antitumor, demonstrating the versatility of sulfonamide hybrids in drug development (Ghomashi et al., 2022).
Synthesis, Antimicrobial, and Antioxidant Activities
The synthesis of sulfonamides from Ampyrone with different benzene sulfonyl chlorides has been studied, resulting in compounds with significant antimicrobial and antioxidant activities. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial and antioxidant agents, highlighting the importance of structural variation in enhancing biological activity (Badgujar, More, & Meshram, 2018).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural features, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Pharmacokinetics
Its chemical properties such as molecular weight (17321), density (111±01 g/cm3), melting point (245 °C), and boiling point (122 °C) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its specific effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, its boiling point suggests that it may be stable at physiological temperatures . .
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-13(2)23-11-18(20-12-23)27(25,26)21-10-8-16-14(3)22-24(15(16)4)17-7-5-6-9-19-17/h5-7,9,11-13,21H,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFPLQZIWSHGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CN(C=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

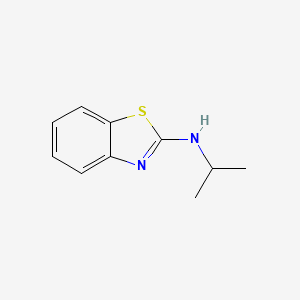
![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)
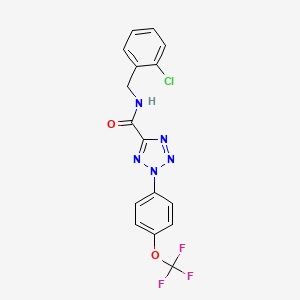
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2831552.png)
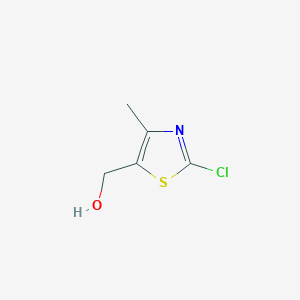
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2831555.png)
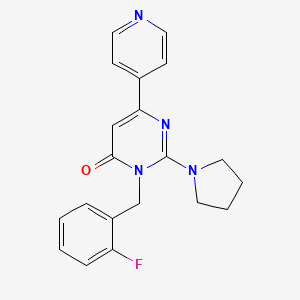
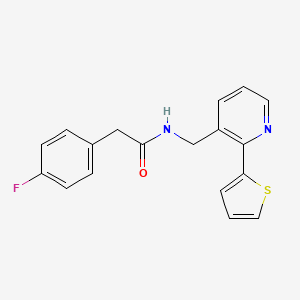

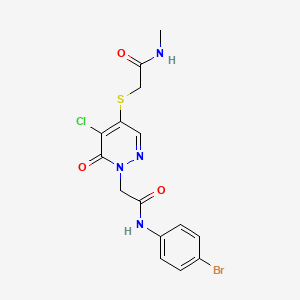
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2831567.png)
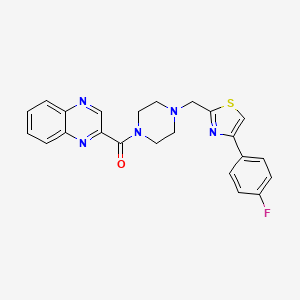
![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)
